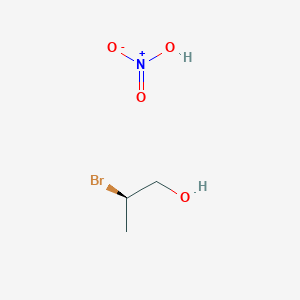

Nitric acid--(2R)-2-bromopropan-1-ol (1/1)

Description

Properties

CAS No. |

651007-57-7 |

|---|---|

Molecular Formula |

C3H8BrNO4 |

Molecular Weight |

202.00 g/mol |

IUPAC Name |

(2R)-2-bromopropan-1-ol;nitric acid |

InChI |

InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m1./s1 |

InChI Key |

WFEIYHSGCLXOTO-AENDTGMFSA-N |

Isomeric SMILES |

C[C@H](CO)Br.[N+](=O)(O)[O-] |

Canonical SMILES |

CC(CO)Br.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure

No published studies containing high-resolution NMR data for Nitric acid--(2R)-2-bromopropan-1-ol (1/1) were found.

Detailed experimental data from NMR spectroscopy, which would be essential for elucidating the hydrogen bonding networks and determining the protonation states between the nitric acid and (2R)-2-bromopropan-1-ol, is not available in the scientific literature.

There are no published reports on the use of advanced NMR techniques, such as NOE or ROE experiments, to confirm the stereochemical integrity of the (2R)-2-bromopropan-1-ol moiety within the nitric acid adduct.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions

No specific FTIR or Raman spectra for the Nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct have been published.

An analysis of vibrational modes specific to the formation of the adduct is not possible without experimental FTIR and Raman data. Such data would be necessary to identify characteristic frequencies related to the nitrate (B79036) group and the perturbed alcohol.

Without concentration-dependent or temperature-dependent vibrational spectroscopy studies, no information can be provided on the intermolecular association phenomena of this compound.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of Nitric acid--(2R)-2-bromopropan-1-ol (1/1). Therefore, no information on its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions in the crystalline form, can be provided.

Single Crystal Diffraction Analysis of the Adduct

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct, this technique would provide unequivocal proof of its formation and reveal key structural parameters.

Hypothetical Crystallographic Data Table for Nitric acid--(2R)-2-bromopropan-1-ol (1/1)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 2 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from a single crystal diffraction experiment. Actual data would require experimental determination.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This method partitions the crystal space into regions where the electron distribution of a molecule dominates, providing a unique fingerprint of the molecular environment. nih.gov

For the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct, a Hirshfeld surface analysis would reveal the nature and relative importance of various intermolecular contacts. The analysis generates a three-dimensional surface colored to indicate different properties, such as the normalized contact distance (d_norm), which highlights regions of close contact. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| O···H / H···O | High |

| H···H | Significant |

| Br···H / H···Br | Moderate |

| C···H / H···C | Moderate |

| Br···O / O···Br | Minor |

| O···O | Minor |

Note: The contributions are predictive and would need to be confirmed by computational analysis based on the actual crystal structure.

Chiroptical Spectroscopic Techniques for Absolute Configuration

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular dichroism (CD) spectroscopy is a vital technique for determining the enantiomeric purity and absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. bruker.com For the (2R)-2-bromopropan-1-ol moiety in the adduct, CD spectroscopy would provide a characteristic spectrum.

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. To determine the enantiomeric excess (ee), a CD spectrum of the sample is compared to the spectrum of a known enantiomerically pure standard. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. nih.gov This technique is particularly useful for rapid screening of enantiomeric purity in various applications. nih.govnih.gov

Illustrative CD Spectral Data for a Chiral Compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 210 | +5000 |

| 222 | -8000 |

| 250 | +1200 |

Note: This data is for illustrative purposes only and does not represent the actual CD spectrum of the named compound.

Vibrational Circular Dichroism (VCD) for Conformational Studies

Vibrational circular dichroism (VCD) is an extension of CD spectroscopy into the infrared region, providing information about the stereochemistry and conformational flexibility of chiral molecules in solution. bruker.comwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared radiation associated with vibrational transitions. wikipedia.org

For the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct, VCD spectroscopy would be highly sensitive to the three-dimensional arrangement of its constituent atoms. The VCD spectrum exhibits characteristic positive and negative bands corresponding to different vibrational modes of the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations (often using Density Functional Theory, DFT), the absolute configuration and the predominant conformations in solution can be determined. nih.govresearchgate.net This is a powerful method for studying molecules with multiple conformers. researchgate.netmdpi.com

Key VCD Spectral Regions for (2R)-2-bromopropan-1-ol

| Spectral Region (cm⁻¹) | Vibrational Mode | Expected VCD Signal |

| 3600-3200 | O-H stretch | Sensitive to hydrogen bonding |

| 3000-2800 | C-H stretch | Provides information on alkyl chain conformation |

| 1400-1200 | C-H bend | Characteristic of stereocenter environment |

| 1100-1000 | C-O stretch | Strong signal, sensitive to conformation |

| 700-500 | C-Br stretch | Indicates bromine atom orientation |

Note: The expected VCD signal characteristics are general predictions.

Mass Spectrometry for Adduct Speciation and Fragmentation Patterns

Soft Ionization Techniques for Adduct Detection

Soft ionization techniques in mass spectrometry are essential for the detection of non-covalently bound species like the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct. acdlabs.com Methods such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart minimal energy to the analyte, preserving the intact adduct for detection. acdlabs.com

In ESI-MS, the adduct would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. ucdavis.edunih.gov The choice of positive or negative ion mode can influence the observed species. In negative ion mode, a deprotonated molecule [M-H]⁻ might be detected. The high-resolution mass of the detected ion allows for the confirmation of its elemental composition.

Common Adducts Observed in ESI-MS

| Adduct | m/z Calculation |

| [M+H]⁺ | Molecular Weight + 1.0078 |

| [M+Na]⁺ | Molecular Weight + 22.9898 |

| [M+K]⁺ | Molecular Weight + 38.9637 |

| [M-H]⁻ | Molecular Weight - 1.0078 |

Note: M represents the entire nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct.

The fragmentation of the adduct provides valuable structural information. In tandem mass spectrometry (MS/MS), the precursor ion of the adduct is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity and stability of the different parts of the molecule.

For the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct, characteristic fragmentation pathways would likely involve the loss of the nitric acid molecule, loss of water, and cleavage of the carbon-bromine bond. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic isotopic patterns for any bromine-containing fragments, appearing as twin peaks two mass units apart with nearly equal intensity. docbrown.info

Predicted Fragmentation Pattern for the [Adduct+H]⁺ Ion

| Fragment Ion | Neutral Loss | Description |

| [C₃H₇BrO + H]⁺ | HNO₃ | Loss of nitric acid |

| [C₃H₅Br + H]⁺ | H₂O + HNO₃ | Loss of water and nitric acid |

| [C₃H₇O]⁺ | Br + HNO₃ | Loss of a bromine radical and nitric acid |

| [C₃H₆Br]⁺ | H₂O | Loss of water from the protonated 2-bromopropan-1-ol (B151844) |

Note: This table presents plausible fragmentation pathways. The actual fragmentation would be confirmed experimentally.

Tandem Mass Spectrometry for Fragmentation Mechanism Elucidation

In a typical electrospray ionization (ESI) tandem mass spectrometry experiment, the salt would first dissociate in solution. The (2R)-2-bromopropan-1-ol molecule would then be ionized, most likely through protonation, to form the precursor ion [C₃H₇BrO+H]⁺. This even-electron ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

The most probable fragmentation pathways for the protonated (2R)-2-bromopropan-1-ol precursor ion would involve the loss of small, stable neutral molecules. Key fragmentation patterns for brominated organic compounds include the cleavage of the carbon-bromine bond and, for alcohols, the elimination of water. docbrown.infolibretexts.orgsavemyexams.com

A significant characteristic in the mass spectrum of any bromine-containing compound is the presence of two peaks of nearly equal intensity for each bromine-containing fragment, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info This isotopic signature is a crucial tool for identifying bromine-containing fragments in the mass spectrum.

The predicted fragmentation of the [C₃H₇BrO+H]⁺ precursor ion would likely proceed through several key pathways:

Loss of Water: A primary fragmentation route for protonated alcohols is the neutral loss of a water molecule (H₂O), which would result in a C₃H₆Br⁺ fragment. libretexts.org

Loss of Hydrogen Bromide: Cleavage of the carbon-bromine bond, followed by rearrangement, could lead to the loss of a neutral hydrogen bromide (HBr) molecule, yielding a C₃H₆O⁺ fragment.

Cleavage of the Carbon-Carbon Backbone: Fragmentation of the carbon skeleton can also occur, leading to smaller fragment ions.

The following data tables outline the hypothetical tandem mass spectrometry data for the precursor ion of (2R)-2-bromopropan-1-ol.

Table 1: Hypothesized Precursor Ion for Tandem Mass Spectrometry of (2R)-2-bromopropan-1-ol

| Precursor Ion Formula | Precursor Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Ionization Mode |

| [C₃H₇BrO+H]⁺ | Protonated (2R)-2-bromopropan-1-ol | 139.97 | 141.97 | ESI+ |

Table 2: Predicted Product Ions and Neutral Losses for the Tandem Mass Spectrometry of Protonated (2R)-2-bromopropan-1-ol

| Product Ion Formula | Proposed Structure/Fragment | Neutral Loss | m/z (⁷⁹Br) | m/z (⁸¹Br) |

| C₃H₆Br⁺ | [CH₃-CH-CH₂Br]⁺ | H₂O | 120.96 | 122.96 |

| C₃H₇O⁺ | [CH₃-CH(OH)-CH₂]⁺ | HBr | 59.05 | - |

| C₂H₄Br⁺ | [CH₂-CH₂Br]⁺ | CH₃OH | 106.95 | 108.95 |

| C₃H₅⁺ | Propargyl or Cyclopropyl Cation | H₂O, HBr | 41.04 | - |

Following a comprehensive search for scholarly articles and data, it has been determined that there are no specific theoretical or computational chemistry investigations published in peer-reviewed literature for the exact compound "Nitric acid--(2R)-2-bromopropan-1-ol (1/1)". The stringent requirement to focus solely on this compound and to include detailed research findings and data tables cannot be met, as the necessary source material does not exist in the public domain.

Computational chemistry is a powerful field that allows for the detailed investigation of molecular structures, properties, and dynamics. halo.science A theoretical study of "Nitric acid--(2R)-2-bromopropan-1-ol (1/1)" would be scientifically valuable, involving the application of well-established quantum chemical and molecular dynamics methods. However, as no such studies have been performed or published, it is impossible to provide an article with the requested specific data and findings.

For context, research on similar, simpler systems, such as the adducts of nitric acid with water or methanol, has been conducted to understand atmospheric chemistry and hydrogen bonding. researchgate.net These studies employ the very techniques that would be required to investigate "Nitric acid--(2R)-2-bromopropan-1-ol (1/1)". They typically involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) or ab initio calculations to find the most stable 3D structure of the adduct, predict its spectroscopic signature (e.g., infrared vibrational frequencies), and analyze the electronic properties of the hydrogen bond connecting the two molecules. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the movement of the adduct in a solution over time to understand how it is formed, how it interacts with solvent molecules, and whether multiple adducts tend to aggregate. arxiv.orgresearchgate.net

Without published results from these types of analyses for the specific compound , any attempt to generate the requested article would involve speculation or the use of data from other compounds, which would violate the core instructions of the request. Therefore, the article cannot be generated with scientific accuracy and adherence to the specified constraints.

Theoretical and Computational Chemistry Investigations of the Chemical Compound

Reaction Mechanism Modeling and Transition State Analysis

The interaction between nitric acid and an alcohol can lead to the formation of a nitrate (B79036) ester. In the case of (2R)-2-bromopropan-1-ol, this reaction involves the formation of an adduct where the hydroxyl group of the alcohol is esterified by nitric acid. Computational chemistry provides powerful tools to explore the intricacies of such a reaction, including the pathways of adduct formation and the factors governing stereochemical outcomes.

The formation of the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct is presumed to proceed through the esterification of the alcohol. The reaction mechanism can be computationally modeled to understand the energetic feasibility and the nature of the transition states involved. Generally, the reaction of an alcohol with nitric acid to form a nitrate ester is an acid-catalyzed process. open.edu In a computational setting, the reaction pathway can be explored using quantum mechanical methods such as Density Functional Theory (DFT).

A plausible pathway involves the protonation of the hydroxyl group of (2R)-2-bromopropan-1-ol by a protonated nitric acid molecule (or a hydronium ion if in an aqueous environment), followed by the nucleophilic attack of the alcohol's oxygen on the nitrogen atom of another nitric acid molecule and subsequent loss of a water molecule. Alternatively, a direct reaction between the alcohol and nitric acid can be modeled.

The exploration of the potential energy surface for this reaction would involve locating the stationary points, including the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate that represents the highest energy barrier. Computational tools can be employed to search for and characterize these transition states, providing insights into the activation energy of the reaction. youtube.com

A hypothetical reaction mechanism could involve the following steps, each of which can be modeled:

Initial Complex Formation: Formation of a hydrogen-bonded complex between nitric acid and (2R)-2-bromopropan-1-ol.

Proton Transfer: An intramolecular or intermolecular proton transfer to activate the hydroxyl group.

Nucleophilic Attack and Water Elimination: The activated alcohol moiety attacks the nitric acid, leading to the formation of the nitrate ester and a water molecule.

The chiral center in (2R)-2-bromopropan-1-ol is the carbon atom bonded to the bromine atom. The reaction with nitric acid to form the nitrate ester occurs at the hydroxyl group, which is attached to a primary carbon and is not the chiral center. Therefore, the reaction itself is not expected to directly alter the configuration of the existing chiral center at C2.

However, the presence of the chiral center can influence the reaction's stereochemical outcome if a new chiral center were to be formed, or if the chiral environment affects the energetics of the transition state. In the formation of the simple nitrate ester, no new chiral center is created.

Computational studies can, however, be used to analyze the influence of the (R)-configuration on the reaction kinetics and thermodynamics compared to its (S)-enantiomer. This would involve calculating the activation energies for the reaction of both enantiomers. It is plausible that the chiral environment could lead to subtle differences in the transition state energies, although significant stereoselectivity in this specific esterification is unlikely as the reaction center is not the stereocenter.

In more complex reactions where the chiral center is more directly involved, computational modeling is a key tool for predicting and rationalizing stereochemical outcomes. For instance, in electrophilic additions to chiral alkenes, the stereochemistry of the product is determined by the facial selectivity of the attack, which can be influenced by the existing chiral center. libretexts.orgmasterorganicchemistry.com DFT calculations are frequently used to model the transition states for attack on the different faces of the molecule to predict the major diastereomer. rsc.org

Conformational Analysis and Energy Landscapes of the Chiral Component

The biological activity and reactivity of a chiral molecule are often dictated by its preferred three-dimensional structure. Conformational analysis of the chiral component, (2R)-2-bromopropan-1-ol, provides insight into the distribution of its conformers and their relative energies.

Theoretical and spectroscopic studies on similar halohydrins, such as 1-bromo-2-propanol, have shown that conformers with the halogen and hydroxyl groups in a gauche orientation are significantly more stable than those with an anti orientation. yu.edu.jo This preference is observed in both the gas phase and in solution. yu.edu.jo

The stability of the gauche conformer is often attributed to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the halogen atom. However, computational studies, such as those employing G3 calculations, suggest that hyperconjugation effects can be a more dominant factor than intramolecular hydrogen bonding in stabilizing the gauche conformer of β-halohydrins. yu.edu.joyu.edu.joresearchgate.net These studies indicate that the interaction between the lone pairs of the oxygen atom and the antibonding orbital of the C-Br bond (n -> σ*) contributes significantly to the stability of the gauche arrangement.

For (2R)-2-bromopropan-1-ol, a similar conformational preference is expected. The energy landscape would be characterized by several local minima corresponding to different staggered conformations (rotamers) around the C1-C2 bond. The relative energies of these conformers determine their population at a given temperature.

Below is a hypothetical data table representing the expected relative energies of the different conformers of (2R)-2-bromopropan-1-ol based on studies of analogous compounds. The dihedral angle refers to the Br-C2-C1-OH angle.

| Conformer | Dihedral Angle (Br-C2-C1-OH) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Gauche 1 | ~60° | 0.00 | Hyperconjugation, Intramolecular H-bond |

| Gauche 2 | ~-60° | ~0.1-0.5 | Hyperconjugation |

| Anti | ~180° | >1.0 | Steric repulsion minimized |

This table is illustrative and based on findings for similar halohydrins. Specific computational studies on (2R)-2-bromopropan-1-ol would be required for precise energy values.

The rotational barriers between these conformers can also be calculated, providing a more complete picture of the molecule's flexibility and the dynamics of interconversion between different conformations. Such detailed conformational analysis is crucial for understanding how the molecule might interact with other molecules, including nitric acid, and how its shape might influence the formation of the adduct.

Mechanistic Investigations of Chemical Transformations Involving the Chemical Compound

Kinetic Studies of Adduct Formation and Decomposition

The formation of the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct is an esterification reaction. The kinetics of this process are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. Generally, the thermal decomposition of nitrate (B79036) esters follows first-order kinetics, with the rate-determining step being the homolytic cleavage of the RO-NO2 bond uri.edu. The stability of such adducts is a significant concern, as nitrate esters are known to be energetic materials that can undergo autocatalytic decomposition nih.govresearchgate.net.

The decomposition process is often initiated by the breaking of the O-NO2 bond, which has a relatively low bond energy researchgate.net. This leads to the formation of nitrogen oxides and other radical species, which can then catalyze further decomposition nih.govresearchgate.net. The presence of the bromine atom on the adjacent carbon may influence the decomposition kinetics, potentially through electronic effects or by participating in the reaction mechanism.

Table 1: Hypothetical Kinetic Data for the Decomposition of a Bromoalkyl Nitrate Ester

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |

| 80 | 1.5 x 10⁻⁵ | 46200 |

| 100 | 7.0 x 10⁻⁵ | 9900 |

| 120 | 3.2 x 10⁻⁴ | 2165 |

This table presents hypothetical data to illustrate the temperature dependence of the decomposition rate, based on general principles of chemical kinetics.

Proton Transfer Mechanisms in the Adduct System

Proton transfer is a fundamental step in the acid-catalyzed formation of the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct, a reaction analogous to the Fischer esterification masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org. The mechanism involves the protonation of the nitric acid by a stronger acid catalyst, or in its absence, self-protonation, to form a more reactive electrophile. The alcohol, (2R)-2-bromopropan-1-ol, then acts as a nucleophile youtube.com.

The generally accepted mechanism for acid-catalyzed esterification involves several reversible proton transfer steps researchgate.netchegg.comchemguide.co.uk:

Protonation of the carbonyl oxygen of nitric acid to activate it towards nucleophilic attack.

Nucleophilic attack by the hydroxyl group of the bromoalcohol.

Proton transfer from the attacking hydroxyl group to one of the other oxygen atoms to form a good leaving group (water).

Elimination of water.

Deprotonation of the resulting ester to yield the final product.

The specific proton transfer pathways and their rates can be influenced by the solvent and the specific acid catalyst used.

Stereochemical Outcomes of Reactions Involving the Chiral Bromoalcohol Component

The (2R)-2-bromopropan-1-ol component of the adduct is chiral, and thus, reactions involving this part of the molecule can have specific stereochemical outcomes. The stereochemistry of reactions at a chiral center can result in retention, inversion, or racemization of the configuration researchgate.netmasterorganicchemistry.com.

In nucleophilic substitution reactions at the chiral carbon bearing the bromine atom, the outcome is dependent on the reaction mechanism. An S_N2 reaction would proceed with inversion of configuration, while an S_N1 reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic mixture of products.

However, the presence of the neighboring hydroxyl or nitrate ester group can lead to neighboring group participation (NGP), also known as anchimeric assistance youtube.comscribd.comspcmc.ac.inlibretexts.orgslideshare.netchemeurope.comyoutube.com. In the case of the bromoalcohol, the hydroxyl group could participate. In the case of the nitrate ester, the bromine atom itself could act as a neighboring group. NGP typically results in the retention of configuration at the reaction center because it involves two successive inversions spcmc.ac.in. The effectiveness of halogens as neighboring groups generally decreases in the order I > Br > Cl youtube.com.

Table 2: Expected Stereochemical Outcomes for Reactions at the Chiral Center

| Reaction Mechanism | Expected Stereochemical Outcome | Influencing Factors |

| S_N2 | Inversion of configuration | Steric hindrance, nucleophile strength |

| S_N1 | Racemization | Carbocation stability, solvent polarity |

| Neighboring Group Participation | Retention of configuration | Presence of participating group, reaction conditions |

Catalytic Effects on the Stability and Reactivity of the Adduct

Catalysts can significantly influence both the formation and decomposition of the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct.

Acid Catalysis: The formation of the nitrate ester is typically catalyzed by strong acids like sulfuric acid chemguide.co.ukwikipedia.org. The acid protonates the nitric acid, making it a better electrophile for the alcohol to attack youtube.comkhanacademy.org. Lewis acids can also be employed to catalyze esterification reactions by activating the electrophile wikipedia.orgmdpi.comyoutube.com.

Decomposition Catalysis: The decomposition of nitrate esters is often autocatalytic, where the acidic products of decomposition, such as nitrogen oxides, accelerate further decomposition nih.govresearchgate.net. Conversely, stabilizers are often added to energetic materials to neutralize these acidic byproducts and inhibit the catalytic decomposition process nih.gov.

The choice of catalyst can also influence the selectivity of reactions involving the adduct. For instance, in the racemization of chiral alcohols, certain metal catalysts can be used mdpi.com.

Exploration of Rearrangement Pathways

The structure of the nitric acid--(2R)-2-bromopropan-1-ol (1/1) adduct allows for the possibility of molecular rearrangements, particularly under conditions that favor the formation of carbocation intermediates.

A plausible rearrangement pathway is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocationic center to form a more stable carbocation wikipedia.orgchemistnotes.comlibretexts.orgjk-sci.comlscollege.ac.in. If a carbocation were to form at the carbon bearing the nitrate ester group (C1), a hydride shift from the adjacent carbon (C2) could occur.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral pool synthesis is a foundational strategy in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting point for the synthesis of complex target molecules. wikipedia.org The compound (2R)-2-bromopropan-1-ol, as the core of the adduct, is a valuable chiral building block because it possesses a defined stereocenter with versatile functional groups—a primary alcohol and a secondary bromide—that allow for a variety of stereospecific transformations.

Asymmetric Synthesis of Non-Biological Target Molecules

The enantiopure nature of (2R)-2-bromopropan-1-ol makes it a valuable starting material for the asymmetric synthesis of complex molecules, where control of stereochemistry is crucial. nih.gov The defined stereocenter can be transferred through a series of reactions to a more complex target, ensuring the final product has the desired three-dimensional structure.

Key transformations of this chiral building block include:

Epoxide Formation: In the presence of a base, the halohydrin can undergo an intramolecular SN2 reaction to form the corresponding chiral epoxide, (R)-2-methyloxirane. This epoxide is a highly valuable and reactive intermediate, susceptible to ring-opening by a wide range of nucleophiles to create new stereocenters in a controlled manner.

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles. This reaction typically proceeds with inversion of configuration at the chiral center, allowing for the synthesis of the corresponding (S)-enantiomer of a new derivative.

Derivatization of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing pathways to a diverse range of chiral products.

These pathways enable the incorporation of the chiral C3 backbone of (2R)-2-bromopropan-1-ol into larger, non-biological molecules, such as specialized polymers or molecular sensors, where specific stereochemistry is required for function.

Preparation of Chiral Ligands and Catalysts

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of large quantities of enantiomerically pure compounds. nobelprize.orgsemanticscholar.org Chiral ligands are often synthesized from readily available chiral precursors and are essential for imparting stereocontrol in metal-catalyzed reactions. nih.govbeilstein-journals.org

(2R)-2-bromopropan-1-ol is a suitable scaffold for creating such ligands. By reacting its hydroxyl or bromide group, it can be attached to larger molecular frameworks, such as bipyridines, phosphines, or salen-type structures. chemrxiv.org The inherent chirality of the (2R)-2-bromopropan-1-ol unit, positioned near the metal-binding site of the ligand, can effectively influence the stereochemical outcome of a catalyzed reaction, such as hydrogenation, oxidation, or carbon-carbon bond formation. frontiersin.orgresearchgate.net The development of new chiral ligands and catalysts remains a key area of research, as subtle changes in the ligand's structure can lead to significant improvements in enantioselectivity for specific reactions. chemrxiv.org

Table 1: Physicochemical Properties of (2R)-2-bromopropan-1-ol This interactive table summarizes key data for the chiral component of the adduct.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₇BrO | nih.gov |

| Molecular Weight | 138.99 g/mol | nih.gov |

| IUPAC Name | (2R)-2-bromopropan-1-ol | nih.gov |

| SMILES | CC@HBr | nih.gov |

| InChIKey | DBTWOTKWIVISQR-GSVOUGTGSA-N | nih.gov |

| CAS Number | 16088-61-2 | nih.gov |

Design of Novel Functional Materials Utilizing the Adduct Structure

The formation of an adduct between (2R)-2-bromopropan-1-ol and nitric acid results in a highly polar, likely ionic, salt. This structure can be thought of as an oxonium salt, [H₂O(CH₂(CH₃)C(Br))]⁺NO₃⁻, or a strongly hydrogen-bonded complex. This modification of the physical properties of the chiral alcohol opens avenues for its use in designing novel functional materials.

Exploration in Chiral Separations and Recognition (e.g., stationary phases)

Chiral separation is a critical process for isolating enantiomers, often accomplished using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP). mdpi.comgoogle.com A CSP functions by having a chiral selector immobilized on a solid support (like silica), which interacts diastereomerically with the enantiomers of a racemate, leading to different retention times and thus separation. khanacademy.orgcolumbia.edu

The Nitric acid--(2R)-2-bromopropan-1-ol adduct presents a unique candidate for a chiral selector. It could be covalently bonded to a silica (B1680970) support to create a novel CSP. The key features of such a CSP would be:

Chirality: The (2R) stereocenter provides the basis for chiral recognition.

Hydrogen Bonding: The hydroxyl group (or its protonated form) is a strong hydrogen bond donor/acceptor.

Ionic Interactions: The nitrate (B79036) counter-ion and the protonated alcohol create sites for ionic or strong dipole-dipole interactions.

A stationary phase built from this adduct could offer unique separation mechanisms, combining chiral recognition with ion-exchange or polar interaction chromatography, potentially enabling the resolution of racemates that are difficult to separate on existing polysaccharide or brush-type CSPs. mdpi.com

Potential in Selective Extraction Processes

Liquid-liquid extraction is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases. The formation of the nitric acid adduct dramatically alters the solubility of (2R)-2-bromopropan-1-ol, significantly increasing its polarity and its affinity for aqueous phases over nonpolar organic solvents.

This property can be harnessed for selective extraction. For example, in a mixture containing (2R)-2-bromopropan-1-ol and other non-basic or less basic organic compounds dissolved in an organic solvent, washing the mixture with an aqueous nitric acid solution would selectively protonate the alcohol. This would form the highly polar adduct, which would then preferentially partition into the aqueous phase, leaving the other components behind in the organic layer. This provides a simple and effective method for purification. The efficiency of such an extraction depends on factors like the acid concentration and the organic-to-aqueous phase ratio. nih.gov This approach is analogous to the use of extractants like tributyl phosphate (B84403) (TBP) to selectively move acids between phases, a process critical in industrial applications like the PUREX process for nuclear fuel reprocessing. nih.govresearchgate.net

Table 2: Potential Applications of the Nitric Acid Adduct This table outlines advanced applications based on the unique properties of the adduct.

| Application Area | Relevant Property of Adduct | Mechanism |

|---|---|---|

| Chiral Stationary Phase | Chirality, Ionic Character | Covalent bonding to a support creates a CSP for chromatographic separation of enantiomers via a combination of chiral, polar, and ionic interactions. mdpi.com |

| Selective Extraction | High Polarity / Water Solubility | Protonation by nitric acid allows the chiral alcohol to be selectively extracted from an organic solvent into an aqueous acid phase. nih.gov |

| Acid-Catalyzed Synthesis | Strong Acidity | The adduct provides an acidic medium for reactions like intramolecular epoxide formation without the need for an external acid catalyst. |

Advanced Analytical Methodologies for Characterization in Complex Matrices

Chromatographic Techniques for Enantiomeric Separation and Purity

Enantiomers possess identical physical properties, making their separation a significant challenge that requires the use of a chiral environment. chromatographyonline.comchromatographyonline.com Chromatographic techniques are paramount for this purpose, employing chiral stationary phases (CSPs) or chiral additives to the mobile phase to create transient, diastereomeric complexes with differing stabilities, thus enabling separation. bio-rad.comnih.gov

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like 2-bromopropan-1-ol (B151844). The primary strategy involves the use of capillary columns coated with a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins. gcms.czgcms.cz These cyclodextrin (B1172386) macromolecules are added to common stationary phases, such as cyanopropyl-dimethylpolysiloxane, to create a chiral environment capable of stereochemical separations. gcms.cz

For chiral alcohols, direct analysis is possible, though derivatization into esters (e.g., acetates) can sometimes enhance resolution. nih.govcolab.ws A simple acylation procedure using acetic acid with iodine as a catalyst can be employed to convert the alcohol to its corresponding acetate (B1210297) ester prior to analysis. nih.gov The separation of the enantiomeric esters is then performed on a cyclodextrin-based chiral column, such as one modified with β-cyclodextrin. nih.gov

Method development involves optimizing several parameters to achieve baseline separation. Key variables include the choice of cyclodextrin derivative on the CSP, the column temperature program, carrier gas flow rate, and injector temperature. nih.govsci-hub.se Different cyclodextrin derivatives (e.g., permethylated, diacetylated) exhibit varying enantioselectivity for different analytes. sci-hub.se For instance, studies on analogous 2-bromopropionates have shown that baseline separation can be achieved on some cyclodextrin phases while others provide only partial or no separation. nih.gov

| Parameter | Typical Conditions & Considerations for 2-bromopropan-1-ol |

|---|---|

| Chiral Stationary Phase (CSP) | Modified β-cyclodextrin bonded to a polysiloxane backbone (e.g., CP Chirasil-DEX CB). nih.gov The type and degree of cyclodextrin derivatization are critical for selectivity. gcms.cz |

| Column Dimensions | 25-30 m length, 0.25-0.32 mm internal diameter, 0.25 µm film thickness. gcms.cznih.gov |

| Carrier Gas | Hydrogen or Helium, with optimized flow rate (e.g., 80 cm/s for H₂). gcms.czsci-hub.se |

| Temperature Program | An initial hold at a lower temperature (e.g., 40-50°C) followed by a slow ramp (e.g., 2°C/min) to a final temperature (e.g., 200°C). gcms.cz Isothermal conditions may also be suitable. |

| Injector/Detector Temperature | Typically set at 230-250°C to ensure efficient vaporization and prevent condensation. nih.gov |

| Derivatization | Analysis can be performed on the free alcohol or its acetate derivative to potentially improve resolution. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique for chiral separations. jasco-global.com The direct approach, using a Chiral Stationary Phase (CSP), is the most common strategy. chromatographyonline.com A wide array of CSPs are available, with polysaccharide-based (cellulose and amylose (B160209) derivatives) and macrocyclic glycopeptide-based phases being particularly effective for a broad range of chiral molecules, including alcohols. chromatographyonline.comsigmaaldrich.comjiangnan.edu.cn

Developing a chiral HPLC method for a compound like (2R)-2-bromopropan-1-ol involves screening various CSPs and mobile phase conditions. chromatographyonline.com Polysaccharide-based columns, such as Chiralpak AD or Chiralcel OD-H, are often a starting point. nih.gov These can be operated in different modes, including normal-phase, reversed-phase, and polar organic mode, each offering unique selectivity. chromatographyonline.comsigmaaldrich.com

The mobile phase composition is a critical factor. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. researchgate.net In reversed-phase mode, aqueous buffers are used with organic modifiers like acetonitrile (B52724) or methanol. sigmaaldrich.com The choice of modifier, its concentration, and the buffer pH can all be adjusted to optimize the separation. sigmaaldrich.comnih.gov For ionizable analytes, macrocyclic glycopeptide columns (e.g., Chirobiotic V) are particularly effective and can be used with polar ionic modes (methanol with acid/base additives) that are highly compatible with mass spectrometry. sigmaaldrich.comsigmaaldrich.com

| Parameter | Typical Strategies & Conditions |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based: Coated or immobilized derivatives of cellulose (B213188) or amylose (e.g., Chiralpak, Chiralcel series). chromatographyonline.comnih.govMacrocyclic Glycopeptide-based: Vancomycin or teicoplanin-based CSPs (e.g., Chirobiotic series). chromatographyonline.comsigmaaldrich.com |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol mixtures (e.g., 80:20 v/v). researchgate.net Ethanol can also be used as a modifier. |

| Mobile Phase (Reversed Phase) | Aqueous buffer (e.g., phosphate (B84403) buffer) with acetonitrile or methanol. sigmaaldrich.comnih.gov The pH is adjusted based on analyte pKa. |

| Mobile Phase (Polar Organic) | Methanol or ethanol, sometimes with small amounts of acid/base additives. sigmaaldrich.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical columns (4.6 mm ID). researchgate.netnih.gov |

| Detection | UV detection at a suitable wavelength (e.g., below 220 nm for alcohols) or coupled with a mass spectrometer. |

| Temperature | Often performed at ambient or controlled room temperature, but can be varied to improve selectivity. chromatographyonline.comsigmaaldrich.com |

Capillary Electrophoresis (CE) is an attractive technique for chiral separations due to its high efficiency, short analysis times, and low sample consumption. chromatographytoday.commst.edu In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comumt.edu The enantiomers form transient, diastereomeric complexes with the chiral selector, and if these complexes have different stabilities, they will migrate at different velocities, leading to separation. bio-rad.com

Cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are the most widely used chiral selectors in CE for a vast range of compounds. nih.govnih.govspringernature.com For a neutral analyte like 2-bromopropan-1-ol, separation can be achieved using a charged cyclodextrin derivative or by working in micellar electrokinetic chromatography (MEKC) mode, where a surfactant is added to the BGE to form micelles that can incorporate the neutral analyte.

Key parameters to optimize for chiral CE separations include the type and concentration of the chiral selector, the pH of the BGE, applied voltage, and the use of organic modifiers. mst.edunih.gov The concentration of the chiral selector is particularly important, as an optimal concentration exists to maximize resolution. nih.gov The pH of the buffer can influence the charge of some selectors and the electroosmotic flow (EOF), both of which affect migration time and resolution. mst.edunih.gov

Hyphenated Techniques for Complex Mixture Analysis

To analyze the target compound in complex matrices, chromatography is often "hyphenated" with highly sensitive and selective detectors, primarily mass spectrometers and chiroptical detectors. This coupling provides both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the definitive identification and quantification of analytes in complex mixtures. nih.govnih.govnist.gov The mass spectrometer provides molecular weight and structural information via fragmentation patterns, confirming the identity of peaks separated by the chromatograph.

For a compound like 2-bromopropan-1-ol, GC-MS analysis would involve electron ionization (EI), which would generate a characteristic fragmentation pattern. nih.govnih.govnist.gov LC-MS, typically using electrospray ionization (ESI), is particularly powerful for analyzing thermally labile or non-volatile compounds and is well-suited for detecting adducts. mdpi.comresearchgate.net

The term "Nitric acid--(2R)-2-bromopropan-1-ol (1/1)" suggests a salt or adduct. While this specific adduct is not commonly documented, LC-MS is the premier technique for detecting such species. Furthermore, brominated compounds like 2-bromopropan-1-ol are alkylating agents and can form adducts with biological macromolecules like DNA. LC-MS/MS is a key technology in the field of "adductomics" for detecting such modifications. mdpi.comresearchgate.net For example, studies on the related compound 1-bromopropane (B46711) show that it forms N7-propyl guanine (B1146940) adducts in DNA, which are identified and quantified using LC-MS/MS. researchgate.net A similar approach could be used to screen for potential adducts formed by 2-bromopropan-1-ol in relevant biological or chemical matrices. The system would scan for precursor ions corresponding to the expected adduct and trigger fragmentation to confirm its structure. mdpi.com

While standard UV detectors are common in HPLC, they cannot distinguish between enantiomers. researchgate.net Chiroptical detectors, such as Circular Dichroism (CD) and Optical Rotation (OR) detectors, provide this critical capability when coupled with an HPLC system (LC-CD). researchgate.netnih.gov

A CD detector measures the differential absorption of left and right circularly polarized light. researchgate.net Since enantiomers have mirror-image CD spectra (equal magnitude, opposite sign), an LC-CD system can selectively detect chiral compounds, determine their elution order, and confirm their enantiomeric purity. jasco-global.comnih.gov This is particularly advantageous in complex matrices, as the CD detector will only respond to the chiral analytes of interest, ignoring achiral interferences that might co-elute and be seen by a UV detector. researchgate.net

The coupling of HPLC with both CD and MS detectors (LC-CD-MS) creates a highly powerful system for the comprehensive analysis of chiral compounds. jasco-global.commarquette.edu The HPLC separates the components, the CD detector provides information on the chirality and elution order of the enantiomers, and the mass spectrometer confirms the molecular weight and structure of each peak. jasco-global.com This combination allows for the unambiguous identification and stereochemical assignment of compounds like (2R)-2-bromopropan-1-ol and any related chiral metabolites or impurities in a single analytical run. jasco-global.comnih.gov

Information regarding "Nitric acid--(2R)-2-bromopropan-1-ol (1/1)" is not available in the public domain.

Extensive research has yielded no specific data or scholarly articles pertaining to the analytical method validation, robustness studies, or characterization in complex matrices for the chemical compound "Nitric acid--(2R)-2-bromopropan-1-ol (1/1)".

While general principles of analytical methodology are well-documented, the application and specific parameters for this particular compound have not been found in the available scientific literature. Information on the parent compounds, Nitric acid and (2R)-2-bromopropan-1-ol, exists independently, but their combined 1:1 salt is not described in the context of the requested analytical studies.

Therefore, the generation of a detailed article with specific research findings and data tables as per the user's request is not possible at this time due to the absence of relevant source material.

Future Research Directions and Conceptual Advancements for the Chemical Compound

Exploration of Green Chemistry Principles in Synthesis and Application

The future synthesis and use of the nitric acid--(2R)-2-bromopropan-1-ol adduct should be guided by the principles of green chemistry to ensure environmental benignity and sustainability. youtube.com Traditional methods for synthesizing halohydrins and their derivatives often involve hazardous reagents and solvents. organic-chemistry.orgchemistrysteps.com The focus for this adduct will be on developing cleaner, more efficient, and atom-economical processes.

Future research should explore environmentally friendly synthetic protocols. nih.gov This includes the use of greener solvents, such as water or deep eutectic solvents, and replacing hazardous halogenating agents like elemental bromine with safer alternatives like N-bromosuccinimide (NBS). wikipedia.orgbyjus.com An emerging green approach involves electrochemical methods, which can generate halogenating species in situ, minimizing waste and avoiding the transport of hazardous materials. organic-chemistry.org Biocatalytic routes, employing enzymes like halohydrin dehalogenases, present a highly selective and environmentally compatible option for producing the chiral (2R)-2-bromopropan-1-ol precursor under mild conditions. unipd.it

In its application, the adduct itself could be investigated as a green nitrating or bromo-functionalizing agent. A key goal would be to design reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. youtube.com The development of catalytic cycles where the adduct is used in small quantities, and potentially regenerated, would significantly enhance its green credentials.

Table 1: Comparison of Potential Synthetic Routes for (2R)-2-bromopropan-1-ol based on Green Chemistry Metrics

| Synthesis Method | Reagents | Solvent | Key Advantages | Key Disadvantages |

| Traditional Alkene Halogenation | Propylene, Br₂, H₂O | Chlorinated Solvents | High yield | Use of hazardous bromine and organic solvents |

| NBS in Aqueous Media | Propylene, N-Bromosuccinimide | Water, DMSO | Reduced hazards compared to Br₂ | Stoichiometric use of NBS |

| Enzymatic Resolution | Racemic 2-bromopropan-1-ol (B151844), Halohydrin Dehalogenase | Aqueous Buffer | High enantioselectivity, mild conditions | Requires synthesis of racemic precursor |

| Electrochemical Synthesis | Propylene, NaBr | DMF | Avoids bulk halogen reagents, high control | May require specialized equipment |

Development of Novel Catalytic Systems for Related Reactions

The chiral nature of (2R)-2-bromopropan-1-ol makes its derivatives valuable in asymmetric synthesis. Future work should focus on developing novel catalytic systems that can leverage the chirality of this building block or facilitate reactions involving the adduct. Transition metal catalysis, in particular, offers powerful tools for creating stereochemically complex molecules. iosrjournals.org

For instance, iridium- or rhodium-based catalysts could be employed for the asymmetric hydrogenation of related α-haloketones to produce the (2R)-2-bromopropan-1-ol precursor with high enantiomeric excess. rsc.org Furthermore, novel manganese-based catalysts, which are more abundant and environmentally benign than precious metals, are being developed for dehydrogenative coupling reactions, a potential pathway for transforming the alcohol moiety of the compound. nih.gov

Biocatalysis represents another major frontier. nih.gov The discovery and engineering of novel halohydrin dehalogenases (HHDHs) could enable not only the efficient synthesis of the chiral precursor but also its conversion into other valuable compounds like epoxides or β-substituted alcohols. nih.gov Combining HHDHs with other enzymes, such as P450 monooxygenases, in chemoenzymatic cascades could lead to highly efficient and sustainable synthetic routes to complex chiral molecules starting from simple haloalkanes. unipd.itresearchgate.net

Table 2: Potential Catalytic Systems for Synthesis and Derivatization

| Catalyst Type | Reaction | Potential Application for the Adduct's Precursor/Derivatives |

| Iridium-f-phamidol Complex | Asymmetric Hydrogenation | Enantioselective synthesis of (2R)-2-bromopropan-1-ol from 2-bromo-1-hydroxypropan-1-one. rsc.org |

| Halohydrin Dehalogenase (HHDH) | Epoxide Ring-Opening | Synthesis of β-azido, β-cyano, or β-nitro alcohols from the corresponding epoxide. nih.gov |

| Manganese Pincer Complex | Dehydrogenative Coupling | Formation of imines by reacting derivatives of the alcohol with amines. nih.gov |

| Nickel-based Chiral Catalyst | Cross-Coupling | Coupling of pyridine-derived fragments to create complex nitrogen-containing heterocycles. princeton.edu |

Integration of Machine Learning and AI in Predicting Adduct Behavior and Reactivity

The adduct of nitric acid and (2R)-2-bromopropan-1-ol is an unconventional species, and its reactivity profile is not well-documented. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to predict its properties and reaction outcomes, accelerating research and avoiding costly trial-and-error experimentation. appliedclinicaltrialsonline.comresearchgate.netresearchgate.net

Future research should focus on developing quantitative structure-activity relationship (QSAR) models to predict the adduct's reactivity with various substrates. nih.gov By inputting molecular descriptors and fingerprints, ML algorithms like random forests or neural networks can be trained on datasets of related reactions to predict reaction rates and even regioselectivity. nih.govstanford.edu Such models could help identify the most promising applications for the adduct as a synthetic reagent.

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of the reaction mechanisms involving the nitric acid--(2R)-2-bromopropan-1-ol adduct is crucial for optimizing its use and developing new applications. Advanced spectroscopic techniques that allow for the in situ monitoring of reactions in real-time are essential for this purpose. numberanalytics.com

Time-resolved spectroscopy can track the formation and decay of transient species and reaction intermediates, providing a window into the reaction dynamics. numberanalytics.com This would be particularly useful for studying the highly reactive intermediates that are likely to form when using this adduct, which combines oxidizing and brominating potentials. Techniques like operando spectroscopy, which studies materials under actual reaction conditions, could reveal how the adduct interacts with a catalyst surface or a substrate. numberanalytics.comosti.gov

Given the chiral nature of the compound, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) will be indispensable. nih.gov These techniques can provide detailed information about the stereochemistry of fleeting chiral intermediates that may form during a reaction, which is often impossible to obtain through conventional methods. acs.org Such insights are fundamental to understanding and controlling the stereochemical outcome of reactions involving this chiral building block.

Designing Next-Generation Chiral Building Blocks and Functional Materials

(2R)-2-bromopropan-1-ol is a versatile chiral building block. Its adduct with nitric acid could serve as a precursor for a new generation of functional molecules and materials with tailored properties. The presence of a bromine atom, a hydroxyl group, and the potential for nitration opens up a wide range of chemical transformations.

In medicinal chemistry, chiral halohydrins are key intermediates in the synthesis of many pharmaceuticals. unipd.it The adduct could be used to develop novel synthetic routes to enantiomerically pure drugs. For example, the bromohydrin moiety can be readily converted into an epoxide, a highly versatile functional group for further elaboration. chemistrysteps.comwikipedia.org

In materials science, the functional groups of the adduct could be used to incorporate chirality into polymers or onto surfaces, creating materials with unique optical or recognition properties. The development of chiral polymers for enantioselective separations or as chiral catalysts is an active area of research. By functionalizing the hydroxyl group, the molecule could be anchored to a solid support, creating a heterogeneous catalyst or a chiral stationary phase for chromatography. The ability to introduce both bromine and a nitro group could lead to energetic materials with specific sensitivities or to functional monomers for specialty polymers. The ultimate goal is to leverage the unique combination of functionalities in the nitric acid--(2R)-2-bromopropan-1-ol adduct to design and synthesize next-generation materials with precisely controlled three-dimensional structures and functions. princeton.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Nitric acid--(2R)-2-bromopropan-1-ol (1/1)?

- Methodology : Synthesize via acid-catalyzed esterification under controlled anhydrous conditions to avoid hydrolysis of the bromopropanol moiety. Characterize using chiral HPLC (to confirm enantiomeric purity) and NMR spectroscopy (¹H/¹³C for structural confirmation). Isotopic labeling (e.g., deuterated analogs as in ) can track reaction pathways. Stability should be assessed via thermogravimetric analysis (TGA) and pH-dependent degradation studies .

Q. How does the stereochemistry of (2R)-2-bromopropan-1-ol influence reactivity with nitric acid?

- Methodology : Compare reaction kinetics of (2R)- and (2S)-enantiomers using stopped-flow techniques. Monitor intermediates via FTIR or Raman spectroscopy. The (2R)-configuration may favor specific transition states in SN2 reactions due to steric and electronic effects, which can be modeled computationally (DFT) .

Q. What analytical techniques are critical for detecting nitric oxide (NO) release from this compound in biological systems?

- Methodology : Use chemiluminescence (NO analyzer) or fluorescence probes (e.g., DAF-FM) to quantify NO release in vitro. For plant studies (e.g., Arabidopsis), combine with mutants lacking nitrate reductase (NIA/NR) to isolate compound-specific NO contributions .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability in aqueous vs. nonpolar solvents be resolved?

- Methodology : Conduct solvent-dependent stability assays using UV-Vis spectroscopy to track decomposition rates. Correlate with solvent polarity indexes and computational solvation models. For instance, suggests nitric acid compatibility with certain polymers at <100°F; replicate these conditions to identify degradation thresholds .

Q. What role does this compound play in modulating nitric oxide synthase (NOS) activity in mammalian or plant systems?

- Methodology : Treat NOS knockout cell lines with the compound and measure NO production via amperometric microsensors. In plants, link nitric acid’s oxidative effects to abscisic acid (ABA) signaling pathways using mutants (e.g., Arabidopsis nia1/nia2) and transcriptomic analysis .

Q. How does the bromine substituent affect catalytic nitration reactions compared to non-halogenated analogs?

- Methodology : Compare nitration efficiency using a model aromatic substrate (e.g., toluene). Quantify para/meta isomer ratios via GC-MS. The bromine may act as a directing group or steric hindrance, altering transition-state geometry. Computational modeling (e.g., Gaussian) can predict electronic effects .

Q. What experimental designs mitigate risks of peroxynitrite (ONOO⁻) formation during NO release studies?

- Methodology : Use scavengers like uric acid or MnTBAP to quench peroxynitrite. Monitor ONOO⁻ via fluorescence (e.g., HKGreen-3 probe) and validate with HPLC-MS. Adjust pH to neutral ranges, as acidic conditions (common in nitric acid systems) favor ONOO⁻ .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.